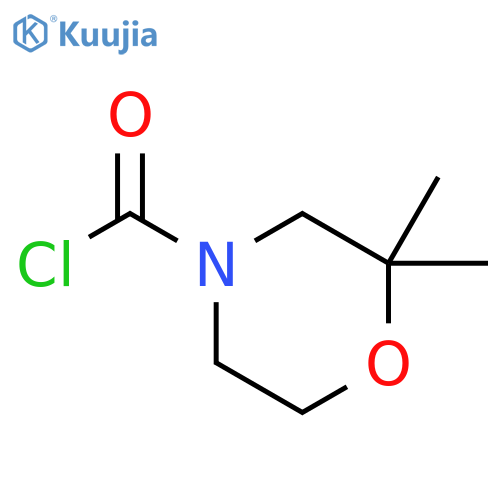Cas no 1509077-49-9 (4-Morpholinecarbonyl chloride, 2,2-dimethyl-)

1509077-49-9 structure
商品名:4-Morpholinecarbonyl chloride, 2,2-dimethyl-
4-Morpholinecarbonyl chloride, 2,2-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 4-Morpholinecarbonyl chloride, 2,2-dimethyl-
- AKOS018446698
- 2,2-dimethylmorpholine-4-carbonyl chloride
- 2,2-dimethylmorpholine-4-carbonylchloride
- 1509077-49-9
- SCHEMBL21197563
- EN300-1154965
-
- インチ: 1S/C7H12ClNO2/c1-7(2)5-9(6(8)10)3-4-11-7/h3-5H2,1-2H3
- InChIKey: SAZSIALAAMRDMH-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(N1CCOC(C)(C)C1)=O
計算された属性
- せいみつぶんしりょう: 177.0556563g/mol
- どういたいしつりょう: 177.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.160±0.06 g/cm3(Predicted)
- ふってん: 263.2±29.0 °C(Predicted)
- 酸性度係数(pKa): -2.08±0.40(Predicted)
4-Morpholinecarbonyl chloride, 2,2-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154965-0.1g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 0.1g |
$904.0 | 2023-06-09 | ||
| Enamine | EN300-1154965-0.5g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 0.5g |
$987.0 | 2023-06-09 | ||
| Enamine | EN300-1154965-0.25g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 0.25g |
$946.0 | 2023-06-09 | ||
| Enamine | EN300-1154965-10.0g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 10g |
$4421.0 | 2023-06-09 | ||
| Enamine | EN300-1154965-2.5g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 2.5g |
$2014.0 | 2023-06-09 | ||
| Enamine | EN300-1154965-5.0g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 5g |
$2981.0 | 2023-06-09 | ||
| Enamine | EN300-1154965-0.05g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 0.05g |
$864.0 | 2023-06-09 | ||
| Enamine | EN300-1154965-1.0g |
2,2-dimethylmorpholine-4-carbonyl chloride |
1509077-49-9 | 1g |
$1029.0 | 2023-06-09 |
4-Morpholinecarbonyl chloride, 2,2-dimethyl- 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
1509077-49-9 (4-Morpholinecarbonyl chloride, 2,2-dimethyl-) 関連製品
- 68551-17-7(Isoalkanes, C10-13)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
